Formamide-15N

Description

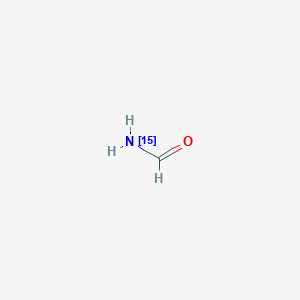

Structure

3D Structure

Propriétés

IUPAC Name |

(15N)azanylformaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452404 | |

| Record name | Formamide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.034 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-77-0 | |

| Record name | Formamide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1449-77-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Formamide-15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide-15N (H¹⁵CONH₂) is the isotopically labeled form of formamide (B127407), where the common ¹⁴N atom is replaced by the stable isotope ¹⁵N. This seemingly subtle change imparts a unique nuclear property to the molecule, making it an invaluable tool in a wide range of scientific disciplines, particularly in fields that utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural and dynamic studies of molecules. Its application extends to the synthesis of ¹⁵N-labeled biomolecules, such as peptides, proteins, and nucleic acids, which are crucial for detailed structural elucidation and for tracking metabolic pathways. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its characterization and use, and a visualization of a key reaction in which it participates.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are nearly identical to those of its unlabeled counterpart, with the primary difference being its molecular weight.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | H¹⁵CONH₂ | [1] |

| Molecular Weight | 46.03 g/mol | [1] |

| CAS Number | 1449-77-0 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 210 °C | [1] |

| Melting Point | 2-3 °C | |

| Density | 1.159 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.447 | |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

Spectroscopic Properties

The defining characteristic of this compound lies in its NMR spectroscopic signature. The ¹⁵N nucleus possesses a nuclear spin of ½, which results in sharp NMR signals, a significant advantage over the quadrupolar ¹⁴N nucleus that often yields broad and difficult-to-interpret signals.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Data | Reference(s) |

| ¹⁵N NMR | The ¹⁵N chemical shift is sensitive to the electronic environment. In DMSO-d₆, the chemical shift of this compound is reported to be around 112.5 ppm relative to liquid ammonia (B1221849). The exact chemical shift can vary depending on the solvent and the reference standard used. | |

| FT-IR | The infrared spectrum is dominated by vibrations of the amide group. Key absorptions include N-H stretching (around 3439 and 3310 cm⁻¹), C=O stretching (around 1683 cm⁻¹), and N-H bending vibrations. The isotopic substitution has a minimal effect on the IR spectrum. | |

| Raman Spectroscopy | The Raman spectrum provides complementary vibrational information. The C=O stretching vibration is a prominent feature, with its exact frequency influenced by hydrogen bonding. | |

| Mass Spectrometry | The molecular ion peak (M+) in the mass spectrum will appear at m/z 46, reflecting the mass of the ¹⁵N isotope. Fragmentation patterns are similar to unlabeled formamide. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a ¹⁵N-labeled ammonia source with formic acid or a formic acid derivative. The following is a generalized protocol based on the reaction of formic acid and ¹⁵N-ammonia.

Materials:

-

Formic acid (HCOOH)

-

¹⁵N-labeled ammonia (¹⁵NH₃) or an aqueous solution (¹⁵NH₄OH)

-

Reaction vessel with a condenser and a means for heating and stirring

-

Distillation apparatus for purification

Procedure:

-

In a well-ventilated fume hood, carefully add formic acid to the reaction vessel.

-

Cool the formic acid in an ice bath.

-

Slowly add the ¹⁵N-labeled ammonia source to the cooled formic acid with continuous stirring. This reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to approximately 150-180 °C. Water will begin to distill off as the ammonium-15N formate (B1220265) intermediate dehydrates to form this compound.

-

Continue heating until no more water is collected.

-

The crude this compound can be purified by vacuum distillation.

¹⁵N NMR Spectroscopy of this compound

This protocol outlines the general steps for acquiring a 1D ¹H-coupled ¹⁵N NMR spectrum of this compound in DMSO-d₆.

Materials and Equipment:

-

This compound sample

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tube

-

NMR spectrometer equipped for ¹⁵N detection

Procedure:

-

Sample Preparation: Prepare a solution of this compound in DMSO-d₆ in an NMR tube. A typical concentration is around 90% this compound in DMSO-d₆.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

-

Tune and match the probe for the ¹⁵N frequency.

-

Optimize the shims to obtain a homogeneous magnetic field.

-

-

Acquisition Parameters (Example for a Bruker spectrometer):

-

Load a standard ¹H-coupled ¹⁵N NMR parameter set (e.g., zg).

-

Set the solvent to DMSO.

-

Set the number of scans (ns), relaxation delay (d1), spectral width (sw), and acquisition time (td) to appropriate values. For a concentrated sample, a small number of scans may be sufficient. A longer relaxation delay (e.g., 10 seconds) is often necessary for ¹⁵N NMR due to the long T1 relaxation times of nitrogen nuclei.

-

-

Data Acquisition: Start the acquisition.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction.

-

Reference the spectrum appropriately (e.g., to an external standard like liquid ammonia or a secondary standard).

-

Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in biological signaling pathways, it is a crucial reagent in the synthesis of labeled molecules that are used to study such pathways. A significant chemical reaction involving formamide is the Leuckart reaction, a reductive amination process.

The Leuckart Reaction

The Leuckart reaction is a method for the synthesis of amines from aldehydes or ketones using formamide as both the nitrogen source and the reducing agent. The use of this compound in this reaction would result in the synthesis of a ¹⁵N-labeled amine.

Caption: The reaction mechanism of the Leuckart reaction using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers across various scientific domains. Its key utility lies in its application in NMR spectroscopy, where the favorable nuclear properties of the ¹⁵N isotope allow for high-resolution structural and dynamic studies of molecules. Furthermore, its role as a precursor in the synthesis of ¹⁵N-labeled compounds enables the detailed investigation of complex biological systems and chemical reactions. The information and protocols provided in this guide offer a solid foundation for the effective utilization of this compound in research and development.

References

Formamide-15N: A Technical Overview for Advanced Research

Introduction: Formamide-15N is the isotopically labeled version of formamide (B127407) (CH₃NO), where the common nitrogen-14 (¹⁴N) atom is replaced by the stable, heavier nitrogen-15 (B135050) (¹⁵N) isotope. This substitution is critical for a variety of advanced analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based metabolic tracing. Its use allows researchers to selectively track the fate of nitrogen-containing molecules in complex biological and chemical systems, providing invaluable insights into protein structure, metabolic pathways, and drug mechanisms of action.

Core Molecular Properties

The key difference between formamide and this compound lies in their molecular weight, a direct result of the isotopic substitution. The formula for this compound is written as HCO¹⁵NH₂. Standard formamide has a molecular formula of CH₃NO and a molecular weight of approximately 45.04 g/mol .[1][2][3] The nitrogen-15 isotope has an atomic mass of approximately 15.000109 u.[4] This results in a molecular weight for this compound of approximately 46.03 g/mol .

| Property | Value |

| Chemical Formula | HCO¹⁵NH₂ |

| Molecular Weight | ~46.03 g/mol |

| Standard Formamide M.W. | ~45.04 g/mol |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

| CAS Number | 1449-77-0 |

Application in ¹⁵N Protein Labeling for NMR Studies

A primary application of this compound is as a nitrogen source for producing ¹⁵N-labeled proteins in various expression systems. The labeled protein can then be analyzed by heteronuclear NMR spectroscopy to elucidate its three-dimensional structure and dynamics.

Experimental Protocol: ¹⁵N Labeling of Recombinant Proteins

-

Culture Preparation: A bacterial culture (e.g., E. coli BL21(DE3)) transformed with the expression plasmid for the protein of interest is grown in a standard rich medium (e.g., LB broth) to an optimal density (OD₆₀₀ ≈ 0.6-0.8).

-

Media Exchange: The cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C) and the supernatant is discarded. The cell pellet is then gently resuspended in a minimal medium (e.g., M9 medium) that lacks a nitrogen source.

-

Isotope Introduction: this compound is added as the sole nitrogen source to the minimal medium to a final concentration of 1-2 g/L.

-

Induction: The culture is allowed to acclimate for 30-60 minutes before protein expression is induced by the addition of an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

-

Harvest and Purification: The culture is grown for several more hours before the cells are harvested. The ¹⁵N-labeled protein is then purified from the cell lysate using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

Visualization of Metabolic Incorporation

The diagram below illustrates the general workflow for producing a ¹⁵N-labeled protein for NMR analysis using this compound as the isotopic source.

Use in Drug Development and Mechanistic Studies

This compound can be used as a metabolic tracer to investigate the mechanism of action of drugs, particularly those that interfere with nitrogen metabolism. By tracking the incorporation of ¹⁵N into various downstream metabolites, researchers can identify which pathways are affected by a drug candidate.

Experimental Protocol: ¹⁵N Tracer Analysis in Cell Culture

-

Cell Seeding: Plate mammalian cells (e.g., HeLa) at a defined density and allow them to adhere overnight.

-

Media Formulation: Prepare a custom cell culture medium where the standard nitrogen-containing amino acids are replaced with their ¹⁴N counterparts, and add this compound as the tracer compound.

-

Drug Treatment: Treat the cells with the drug candidate at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.

-

Metabolite Extraction: After a set incubation period (e.g., 24 hours), quench the metabolism and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

-

LC-MS Analysis: Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify ¹⁵N-labeled metabolites (e.g., amino acids, nucleotides).

-

Data Analysis: Compare the ¹⁵N incorporation patterns in drug-treated cells versus control cells to identify metabolic pathways perturbed by the compound.

Visualization of a Metabolic Signaling Pathway

The following diagram illustrates a simplified signaling pathway showing the incorporation of nitrogen from this compound into key biomolecules, a process that can be monitored in tracer studies.

References

Formamide-15N CAS number and supplier information

This technical guide provides essential information on Formamide-15N, a stable isotope-labeled compound crucial for various research and development applications, particularly in the pharmaceutical and life sciences sectors. This document details its chemical identity, supplier information, physicochemical properties, and key experimental protocols.

Chemical Identity and Supplier Information

This compound is an isotopically labeled version of formamide (B127407) where the common nitrogen-14 (¹⁴N) atom is replaced by the nitrogen-15 (B135050) (¹⁵N) isotope. This labeling is instrumental in nuclear magnetic resonance (NMR) spectroscopy studies and as a tracer in metabolic research.

CAS Number : The Chemical Abstracts Service (CAS) registry number for this compound is 1449-77-0 [1].

Commercial Suppliers

A variety of chemical suppliers offer this compound, often with different isotopic purity and quantities. Key suppliers are listed below for easy reference.

| Supplier | Product Number(s) | Isotopic Purity | Additional Notes |

| Sigma-Aldrich | 489433 | 98 atom % ¹⁵N | Available in various quantities. |

| Cambridge Isotope Laboratories, Inc. | NLM-1516 | 98%+ | - |

| MedChemExpress | HY-Y0842S3 | 99.5% | - |

| Eurisotop | NLM-1516-1 | 98%+ | - |

| Alfa Chemistry | ACM1449770 | 96% | Also offers other isotopically labeled formamides[2]. |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are essential for experimental design and execution.

| Property | Value |

| Linear Formula | HCO¹⁵NH₂ |

| Molecular Weight | 46.03 g/mol [1] |

| Appearance | Colorless liquid[3] |

| Density | 1.159 g/mL at 25 °C |

| Boiling Point | 210 °C (lit.) |

| Melting Point | 2-3 °C (lit.) |

| Refractive Index | n20/D 1.447 (lit.) |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N[1] |

Applications in Research and Drug Development

This compound serves as a valuable tool in several scientific domains:

-

NMR Spectroscopy : Its primary application is as a standard or a tracer in ¹⁵N NMR studies to elucidate molecular structures and dynamics[4][5][6].

-

Synthetic Intermediate : It is a precursor in the synthesis of ¹⁵N-labeled compounds, such as purines and other heterocyclic systems, which are foundational for research in nucleic acids and medicinal chemistry[7].

-

Metabolic Flux Analysis : In metabolic studies, it can be used to trace the metabolic fate of nitrogen atoms in biological pathways[8].

-

Solvent in Drug Formulation : Formamide and its derivatives are used as solvents in drug synthesis and formulation to enhance the solubility of poorly soluble drugs[9].

Experimental Protocols

Synthesis of [¹⁵N₅]-Adenine from [¹⁵N]-Formamide

This protocol describes the cyclization of [¹⁵N]-formamide to produce fully ¹⁵N-labeled adenine, a critical component of nucleic acids.

Materials:

-

[¹⁵N]-Formamide

-

Phosphorus oxychloride (POCl₃)

-

Dowex 50 W (H⁺ form)

-

Water

-

Stainless-steel reactor with a polytetrafluoroethylene (PTFE) tube insert

-

Argon atmosphere

Procedure:

-

Combine 6.0 ml (0.15 M) of [¹⁵N]-formamide and 28.2 ml (0.30 M) of POCl₃ in a stainless-steel reactor with a PTFE tube insert.

-

Stir the reaction mixture for 17 hours at 130°C under an argon atmosphere.

-

After cooling, transfer the mixture to a flask containing 150 g of Dowex 50 W (H⁺ form) and 200 ml of water.

-

Follow appropriate workup and purification procedures to isolate the [¹⁵N₅]-adenine product.

This protocol is adapted from a published method for the synthesis of isotopically labeled cytokinins and their derivatives[7].

General Protocol for ¹⁵N NMR Sample Preparation of Imides

This protocol provides a general guideline for preparing samples for ¹⁵N NMR spectroscopy to study the imidization of diamines.

Materials:

-

Diamine of interest

-

Naphthalic anhydride (B1165640) (NA)

-

d₆-DMSO (deuterated dimethyl sulfoxide)

-

10mm NMR tubes

Procedure:

-

Prepare a solution of the diamine in d₆-DMSO to a concentration of approximately 0.1 M.

-

Add an equimolar amount of naphthalic anhydride to the solution.

-

Heat the mixture to 150 °C for several hours to facilitate the conversion from amide to imide.

-

Cool the sample to room temperature.

-

Transfer the cooled sample to a 10mm NMR tube for spectroscopic analysis.

This protocol is based on a methodology for comparing the rates of imidization of various diamines[5].

Signaling Pathways in Drug Development

While this compound is primarily a research tool, its unlabeled counterpart and derivatives are integral to synthesizing compounds that target key signaling pathways in diseases like cancer. For instance, N-(3-Methylpyridin-2-yl)formamide is a precursor to 7-azaindole (B17877) derivatives, which are potent kinase inhibitors[10]. Below are diagrams of signaling pathways often targeted by such inhibitors.

Caption: Synthetic workflow from a formamide derivative to a kinase inhibitor.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

- 1. Formamide (¹âµN, 98%+) - Cambridge Isotope Laboratories, NLM-1516-1 [isotope.com]

- 2. formamide suppliers USA [americanchemicalsuppliers.com]

- 3. Formamide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. Proton-proton double resonance studies of this compound and N-methylthis compound | Semantic Scholar [semanticscholar.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Formamide in the Pharmaceutical Industry [sincerechemicals.com]

- 10. benchchem.com [benchchem.com]

Formamide-15N: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data, handling precautions, and common experimental applications of Formamide-15N. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory setting. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key applications.

Introduction to this compound

This compound is the isotopically labeled form of formamide (B127407), where the nitrogen atom (14N) is replaced with the 15N isotope. It is a colorless, viscous liquid that is miscible with water and has an ammonia-like odor.[1] Its primary use in research is as a denaturing agent for nucleic acids in applications such as in situ hybridization and Northern blotting, and as a solvent in nuclear magnetic resonance (NMR) spectroscopy and certain organic reactions.[2][3][4] The 15N labeling makes it particularly useful as a tracer or an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[2]

Safety Data and Hazard Identification

This compound shares the same chemical hazards as its unlabeled counterpart. It is classified as a substance that is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[5][6]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[5][6] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child.[5][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (blood, central nervous system, kidneys, liver) through prolonged or repeated exposure.[5][7] |

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | HCONH2 (with 15N) |

| Molecular Weight | 46.03 g/mol [6][8] |

| Appearance | Colorless, oily liquid[1] |

| Odor | Ammonia-like[1] |

| Melting Point | 2-3 °C[6][9] |

| Boiling Point | 210 °C[6][9] |

| Flash Point | 152 °C (closed cup)[6] |

| Density | 1.159 g/mL at 25 °C[6] |

| Solubility in Water | Miscible[1] |

Toxicological Data

| Route of Exposure | Effect |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation.[5] |

| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation.[5] |

| Eye Contact | May cause eye irritation.[5] |

| Ingestion | Harmful if swallowed.[5] |

Handling Precautions and Personal Protective Equipment (PPE)

Due to the significant health hazards associated with this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][10] An eyewash station and safety shower must be readily accessible.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound:

-

Eye Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes.[6][7]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. It is crucial to use proper glove removal technique to avoid skin contact.[5][6]

-

Skin and Body Protection: A lab coat must be worn, with sleeves of sufficient length to prevent skin exposure. Full-length pants and closed-toe shoes are also required.[5]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.[5]

General Laboratory Safety Workflow

The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound.

Caption: General workflow for handling this compound safely.

Emergency Procedures

Spills

-

Small Spills (<1 L): If trained, use an appropriate spill kit or absorbent material to contain the spill. Double bag the waste in clear plastic bags, label it, and arrange for chemical waste pick-up.[5]

-

Large Spills: Evacuate the area and prevent entry. Avoid breathing vapors. Contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Experimental Protocols

This compound is a crucial reagent in several molecular biology and analytical chemistry techniques. Below are detailed protocols for its most common applications.

Nucleic Acid Denaturation for Fluorescence In Situ Hybridization (FISH)

Formamide is used in FISH to denature the target DNA and the probe, allowing for hybridization. It lowers the melting temperature (Tm) of the nucleic acids, which helps to preserve the morphology of the cells or tissues.[9][11]

This protocol is a representative example for FISH on cultured cells.

-

Cell Preparation:

-

Culture cells on coverslips in a 24-well plate.

-

Fix the cells in 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

-

Wash the wells twice with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 15 minutes.

-

Wash the wells twice with PBS.

-

-

Prehybridization:

-

Equilibrate the cells in a solution of 50% formamide and 2x SSC for 10 minutes at 60°C.[5]

-

Prepare the probe mixture containing the labeled probe, formamide, and blocking agents (e.g., salmon sperm DNA, yeast tRNA).[5]

-

Denature the probe mixture by heating to 95°C for 10 minutes, then immediately place on ice.[5]

-

-

Hybridization:

-

Add the denatured probe mixture to the hybridization buffer (typically containing 40-50% formamide, dextran (B179266) sulfate, and SSC).[5][6]

-

Apply the hybridization solution to the coverslip and incubate for at least 16 hours at a temperature appropriate for the probe and target (e.g., 55°C).[6]

-

-

Post-Hybridization Washes:

-

Detection and Imaging:

-

If using a hapten-labeled probe, perform immunocytochemical detection with a fluorescently labeled antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslip on a microscope slide with anti-fade mounting medium.

-

Image using a fluorescence microscope.

-

Caption: A simplified workflow for a FISH experiment.

Sample Preparation for NMR Spectroscopy

This compound can be used as a solvent for NMR analysis of certain samples, particularly peptides and other small molecules that are soluble in it. The 15N label can also serve as a useful reference or for specific heteronuclear correlation experiments.

-

Sample Dissolution:

-

Accurately weigh the desired amount of the analyte (e.g., a peptide). For peptide samples, concentrations of 2-5 mM are typical.[8]

-

Dissolve the analyte in a minimal amount of this compound in a clean, dry vial. Gentle vortexing or sonication may be required to aid dissolution.

-

-

Transfer to NMR Tube:

-

Using a clean glass Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the final volume in the NMR tube is sufficient to cover the receiver coils of the spectrometer, typically 0.6-0.7 mL.

-

-

Addition of Internal Standard (Optional):

-

If required, add an internal standard for chemical shift referencing or quantification.

-

-

Final Steps:

-

Cap the NMR tube securely.

-

Carefully wipe the outside of the NMR tube to remove any contaminants.

-

Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's requirements.

-

The sample is now ready for analysis in the NMR spectrometer.

-

Caption: Workflow for preparing an NMR sample using this compound.

Storage and Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[10] Protect from light and moisture.[7]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not pour down the drain.[9]

Conclusion

This compound is a valuable tool in molecular biology and analytical chemistry, but its significant health hazards demand careful and informed handling. By adhering to the safety precautions, using appropriate personal protective equipment, and following established experimental protocols, researchers can safely and effectively utilize this compound in their work. This guide provides a comprehensive resource to support the safe and effective use of this compound in a research setting.

References

- 1. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Fluorescent in situ hybridization (FISH) [bio-protocol.org]

- 5. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nmr-bio.com [nmr-bio.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Protocol for Single-Molecule Fluorescence In Situ Hybridization for Intact Pancreatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gladstone.org [gladstone.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Physical characteristics of Formamide-15N (e.g., boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical characteristics of Formamide-15N, an isotopically labeled organic compound. The information herein is intended to support research, development, and quality control activities where precise knowledge of this compound's physical properties is essential.

Core Physical Properties

This compound is a colorless liquid at room temperature. It is the simplest amide derived from formic acid, with the nitrogen atom enriched with the 15N isotope. This isotopic labeling is crucial for various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing for detailed tracking and structural elucidation of molecules.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below. These values are critical for experimental design, process scale-up, and safety assessments.

| Physical Property | Value | Conditions |

| Boiling Point | 210 °C | At standard atmospheric pressure |

| Density | 1.159 g/mL | At 25 °C |

| Melting Point | 2-3 °C | - |

| Refractive Index | 1.447 | At 20 °C |

| Molecular Weight | 46.03 g/mol | - |

Data sourced from supplier technical specifications.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical characteristics of liquid compounds such as this compound. These protocols are based on standard laboratory practices.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a pure substance at a given pressure, this is a characteristic constant.

Methodology: Distillation Method

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The this compound sample is placed in the round-bottom flask, typically with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Equilibrium: The temperature is monitored. As the liquid boils and the vapor condenses, the temperature reading on the thermometer will stabilize.

-

Data Recording: The stable temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is often measured using a pycnometer or a digital densitometer.

Methodology: Using a Vibrating Tube Densitometer

-

Instrument Calibration: The densitometer is calibrated using standard substances with precisely known densities, such as dry air and deionized water.

-

Sample Introduction: A small, bubble-free aliquot of the this compound sample is introduced into the oscillating U-tube of the densitometer.

-

Temperature Control: The instrument maintains a precise and stable temperature, typically 25 °C.

-

Measurement: The instrument measures the oscillation frequency of the U-tube containing the sample. This frequency is directly related to the density of the liquid.

-

Data Output: The density is calculated by the instrument's software and displayed. Multiple readings are typically taken to ensure accuracy and precision.

Logical Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.

Is Formamide-15N soluble in water and other organic solvents?

A Technical Guide to the Solubility of Formamide-15N

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. Given that isotopic labeling with ¹⁵N does not significantly alter the physicochemical properties of a molecule, this guide utilizes the extensive solubility data available for unlabeled formamide (B127407) as a primary reference.

Core Concepts in Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity are more likely to be miscible. Formamide (HCONH₂) is a polar protic molecule capable of forming strong hydrogen bonds due to the presence of the amide group. This characteristic dictates its solubility behavior in various media. As an isotopologue, Formamide-¹⁵N is expected to exhibit nearly identical solubility properties.

Formamide is a colorless, oily liquid that is miscible with water and has an ammonia-like odor[1]. It is a versatile solvent for many ionic compounds that are insoluble in water[2].

Solubility Profile of Formamide

The following table summarizes the solubility of formamide in water and a range of common organic solvents based on available data.

| Solvent | Qualitative Solubility | Quantitative Solubility |

| Water | Miscible[1][2][3][4][5] | 1.0 x 10⁶ mg/L at 25°C[6] |

| ≥ 100 mg/mL at 19°C[6][7] | ||

| Methanol | Miscible[6][8] | Not specified |

| Ethanol | Miscible[3][5][8] | Not specified |

| Acetone | Miscible[3][6][8] | Not specified |

| Acetic Acid | Miscible[3][6][8] | Not specified |

| Dioxane | Miscible[3][6][8] | Not specified |

| Ethylene Glycol | Miscible[3][6][8] | Not specified |

| Glycerol | Miscible[3][6][8] | Not specified |

| Phenol | Miscible[3][6][8] | Not specified |

| Chloroform | Miscible[3] | Not specified |

| Benzene | Very slightly soluble[8] | Not specified |

| Diethyl Ether | Very slightly soluble[8] | Not specified |

| Petroleum Ether | Miscible[3] | Not specified |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values of Formamide-¹⁵N, direct experimental determination is recommended. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of Formamide-¹⁵N in a selected solvent at a specific temperature.

Materials:

-

Formamide-¹⁵N (≥98% purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Vials with screw caps (B75204) and septa

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy)

Methodology:

-

Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25°C ± 0.5°C).

-

Sample Preparation: Add an excess amount of Formamide-¹⁵N to a series of vials containing a known volume or mass of the pre-equilibrated solvent. The amount should be sufficient to ensure a saturated solution with visible excess of the solute.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the constant experimental temperature. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The duration should be sufficient for the concentration of the solute in the solution to become constant.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to permit the undissolved Formamide-¹⁵N to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette or syringe. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any undissolved micro-particles.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., GC-MS or NMR) to determine the concentration of Formamide-¹⁵N. A pre-established calibration curve is required for accurate quantification.

-

Data Analysis: Calculate the solubility from the measured concentration, accounting for any dilution factors. The experiment should be performed in triplicate to ensure reproducibility and statistical validity.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of Formamide-¹⁵N solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Formamide - Wikipedia [en.wikipedia.org]

- 2. Sixty Solvents [chem.rochester.edu]

- 3. Formamide - Sciencemadness Wiki [sciencemadness.org]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Formamide [chembk.com]

- 6. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. FORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Telltale Isotope: A Technical Guide to Nitrogen-15 Labeling in Research and Development

An in-depth guide for researchers, scientists, and drug development professionals on the natural abundance of Nitrogen-15 and the critical need for isotopic labeling in modern scientific investigation.

Executive Summary

Nitrogen, a fundamental component of life, exists predominantly as the stable isotope Nitrogen-14. Its heavier, non-radioactive counterpart, Nitrogen-15, is present in scant amounts, posing a significant challenge for direct detection and analysis in complex biological systems. This technical guide delves into the profound implications of Nitrogen-15's low natural abundance and elucidates the indispensable role of isotopic labeling in overcoming this limitation. Through detailed methodologies and data-driven insights, we explore how the artificial enrichment of molecules with Nitrogen-15 has become a cornerstone of research in proteomics, metabolomics, and drug development, enabling precise tracking and quantification of nitrogen-containing compounds. This guide serves as a comprehensive resource, providing both the theoretical underpinnings and practical protocols for leveraging Nitrogen-15 labeling to unravel intricate biological processes.

The Natural Abundance of Nitrogen Isotopes: A Tale of Two Atoms

Nitrogen in nature is a mixture of two stable isotopes: Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N). The overwhelming majority is ¹⁴N, rendering the heavier ¹⁵N a rare isotope. This disparity in their natural distribution is the primary driver for the necessity of isotopic labeling in scientific research.

| Isotope | Protons | Neutrons | Natural Abundance (%) | Nuclear Spin |

| Nitrogen-14 (¹⁴N) | 7 | 7 | ~99.63 | 1 |

| Nitrogen-15 (¹⁵N) | 7 | 8 | ~0.37 | 1/2 |

Table 1: Properties and Natural Abundance of Stable Nitrogen Isotopes. The significant difference in natural abundance necessitates the use of ¹⁵N-enriched compounds for effective tracking and analysis in biological systems.

The distinct nuclear spin of ¹⁵N (1/2) compared to ¹⁴N (1) offers a significant advantage in Nuclear Magnetic Resonance (NMR) spectroscopy. The integer spin of ¹⁴N results in a quadrupole moment, which leads to broader and often undetectable NMR signals.[1] In contrast, the fractional spin of ¹⁵N provides narrower line widths, making it the preferred isotope for high-resolution NMR studies of proteins and other biomolecules.[1]

The Imperative of Labeling: Why Natural Abundance Falls Short

The low natural abundance of Nitrogen-15 makes it exceedingly difficult to distinguish from the ubiquitous Nitrogen-14 in biological samples using mass spectrometry (MS) and NMR spectroscopy. Isotopic labeling is a technique where atoms in a molecule of interest are replaced with their heavier, stable isotopes.[2][3][4] This "label" allows researchers to track the molecule through complex biological pathways, monitor its interactions, and quantify its abundance with high precision.

Key Applications Driven by Nitrogen-15 Labeling:

-

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize ¹⁵N-labeled amino acids to accurately quantify changes in protein expression between different cell populations.

-

Metabolomics: ¹⁵N labeling enables the tracing of metabolic pathways and the quantification of metabolite fluxes, providing insights into cellular metabolism in both health and disease.

-

Drug Development: Isotopic labeling is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, as well as for target identification and engagement studies.

-

Structural Biology: Uniformly ¹⁵N-labeled proteins are essential for multidimensional NMR experiments that determine the three-dimensional structures of proteins and study their dynamics.

Quantitative Aspects of Nitrogen-15 Labeling

The success of a labeling experiment hinges on achieving a sufficient level of isotopic enrichment. The required enrichment varies depending on the analytical technique and the specific research question.

| Application | Typical ¹⁵N Source | Target Enrichment Level (%) | Key Considerations |

| Quantitative Proteomics (e.g., SILAC) | ¹⁵N-labeled amino acids (e.g., Arginine, Lysine) | >95% | High enrichment is crucial for accurate quantification and minimizing isotopic interference. |

| Metabolomics | ¹⁵N-labeled precursors (e.g., K¹⁵NO₃, ¹⁵NH₄Cl) | 95-99% | The degree of enrichment provides information on metabolic flux. Incomplete labeling can sometimes be informative. |

| NMR Spectroscopy | Uniform labeling with ¹⁵NH₄Cl or ¹⁵N-labeled amino acids | >98% (for uniform labeling) | High enrichment maximizes signal intensity and is critical for complex multidimensional experiments. |

Table 2: Typical Nitrogen-15 Enrichment Levels for Various Research Applications.

Experimental Protocols for Nitrogen-15 Labeling

The following sections provide detailed methodologies for key Nitrogen-15 labeling experiments.

Metabolic Labeling of Proteins in E. coli for NMR Analysis

This protocol describes the uniform labeling of a target protein with Nitrogen-15 by growing E. coli in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.

Materials:

-

M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)

-

¹⁵NH₄Cl (as the sole nitrogen source)

-

Glucose (or other carbon source)

-

MgSO₄

-

CaCl₂

-

Thiamine and Biotin

-

Trace elements solution

-

Appropriate antibiotic

-

E. coli expression strain carrying the plasmid for the target protein

Procedure:

-

Prepare M9 Minimal Medium: Prepare a 10x M9 salt stock solution. For 1L of 1x M9 medium, autoclave the M9 salts in 900 mL of water. Separately autoclave solutions of glucose, MgSO₄, and CaCl₂.

-

Add ¹⁵N Source: After the M9 medium has cooled, add 1 g of ¹⁵NH₄Cl per liter of medium. This will be the only nitrogen source.

-

Add Other Components: Aseptically add the sterile solutions of glucose, MgSO₄, CaCl₂, thiamine, biotin, trace elements, and the appropriate antibiotic.

-

Starter Culture: Inoculate a small volume (5-10 mL) of the ¹⁵N-M9 medium with a single colony of the E. coli expression strain. Grow overnight at 37°C with shaking.

-

Main Culture: Inoculate 1L of the ¹⁵N-M9 medium with the overnight starter culture. Grow the cells at the optimal temperature for your protein expression (e.g., 37°C) with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to grow the culture for the required time (typically 3-16 hours) at the optimal temperature.

-

Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. This protocol outlines a typical SILAC experiment using ¹³C and ¹⁵N-labeled lysine (B10760008) and arginine.

Materials:

-

SILAC-grade DMEM or RPMI 1640 medium, deficient in L-lysine and L-arginine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-lysine and L-arginine

-

"Heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄)

-

Mammalian cell line of interest

Procedure:

-

Prepare SILAC Media: Reconstitute the SILAC-grade medium and supplement it with dFBS. Create two types of media:

-

"Light" Medium: Add "light" L-lysine and L-arginine to the medium at their normal concentrations.

-

"Heavy" Medium: Add "heavy" L-lysine and L-arginine to the medium at the same concentrations as the light counterparts.

-

-

Cell Adaptation: Culture the cells in both the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.

-

Experimental Treatment: Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other population (e.g., the "light" labeled cells) serves as the control.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations separately.

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Protein Digestion: Digest the mixed protein sample into peptides using an enzyme like trypsin. Trypsin cleaves after lysine and arginine, ensuring that most peptides will contain a labeled amino acid.

-

Mass Spectrometry Analysis: Analyze the peptide mixture using LC-MS/MS. The mass difference between the "light" and "heavy" peptide pairs allows for the relative quantification of protein abundance.

Metabolic Labeling of Plants with ¹⁵N for Metabolomics

This protocol describes the labeling of plants with ¹⁵N for metabolomic analysis by growing them in a hydroponic system with K¹⁵NO₃ as the nitrogen source.

Materials:

-

Hydroponic growth system

-

Hoagland's nutrient solution (or other suitable plant growth medium) prepared without a nitrogen source

-

K¹⁵NO₃ (as the sole nitrogen source)

-

Plant species of interest (e.g., Arabidopsis thaliana)

Procedure:

-

Prepare Labeling Medium: Prepare the hydroponic nutrient solution, omitting any nitrogen-containing salts. Add K¹⁵NO₃ to the desired final concentration as the sole nitrogen source.

-

Plant Growth: Germinate and grow the plants in a standard, unlabeled nutrient solution until they reach the desired developmental stage.

-

Transfer to Labeling Medium: Carefully transfer the plants to the hydroponic system containing the ¹⁵N-labeling medium.

-

Labeling Period: Grow the plants in the labeling medium for a sufficient period to allow for significant incorporation of ¹⁵N into the metabolome. This duration can vary depending on the plant species and the specific metabolites of interest. A labeling efficiency of 93-99% can be achieved after 14 days in Arabidopsis.

-

Harvesting: Harvest the plant tissues and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

-

Metabolite Extraction: Extract the metabolites from the frozen plant tissue using an appropriate solvent system (e.g., a methanol/chloroform/water extraction).

-

Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to identify and quantify the ¹⁵N-labeled compounds.

Data Analysis Workflow for ¹⁵N Labeling Experiments

The analysis of data from ¹⁵N labeling experiments requires specialized software and a clear workflow to ensure accurate quantification and interpretation.

Key Steps in Data Analysis:

-

Data Acquisition: Acquire high-resolution mass spectrometry or NMR data from the labeled samples.

-

Feature Detection: Identify the isotopic clusters corresponding to the labeled and unlabeled peptides or metabolites.

-

Determination of Labeling Efficiency: It is crucial to determine the actual percentage of ¹⁵N incorporation, as it is often not 100%. This can be done by analyzing the isotopic distribution of several abundant and well-characterized molecules in the sample.

-

Ratio Calculation: Calculate the ratio of the signal intensity of the heavy (¹⁵N-labeled) species to the light (¹⁴N) species.

-

Correction for Incomplete Labeling: Adjust the calculated ratios to account for the determined labeling efficiency.

-

Statistical Analysis: Perform statistical tests to identify significant changes in abundance between the experimental conditions.

-

Biological Interpretation: Relate the quantitative data back to the underlying biological processes.

Conclusion

The low natural abundance of Nitrogen-15 is a fundamental constraint in modern biological and chemical research. However, through the strategic application of isotopic labeling, this limitation has been transformed into a powerful tool. By enriching molecules with ¹⁵N, researchers can precisely trace the flow of nitrogen through intricate biological systems, quantify dynamic changes in proteins and metabolites, and elucidate molecular structures with unparalleled detail. The methodologies and data presented in this guide underscore the critical importance of Nitrogen-15 labeling and provide a solid foundation for its successful implementation in a wide array of research and development endeavors. As analytical technologies continue to advance, the demand for and application of ¹⁵N-labeled compounds are set to expand, further cementing their role as an indispensable technique in the life sciences.

References

- 1. Metabolic labeling of plant cell cultures with K15NO3 as a tool for quantitative analysis of proteins and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector | Carnegie Science [carnegiescience.edu]

- 4. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

A Deep Dive into Formamide and Its Isotopic Counterpart, Formamide-15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between formamide (B127407) and its stable isotope-labeled counterpart, formamide-15N. We will delve into their physicochemical properties, explore their distinct applications, and provide detailed experimental methodologies. This guide is designed to be a valuable resource for professionals in research, science, and drug development who utilize these compounds in their work.

Core Differences: The Significance of the 15N Isotope

The fundamental distinction between formamide and this compound lies in the isotopic composition of the nitrogen atom. In this compound, the naturally abundant nitrogen-14 (¹⁴N) isotope is replaced with the heavier, stable isotope nitrogen-15 (B135050) (¹⁵N). While this substitution results in a marginal increase in molecular weight, the chemical reactivity and physical properties remain largely identical. The true value of this isotopic labeling lies in its application in advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

The ¹⁵N nucleus possesses a nuclear spin of ½, which is NMR-active and results in narrower line widths and simpler spectra compared to the quadrupolar ¹⁴N nucleus (spin=1). This makes this compound an invaluable tool for tracing nitrogen atoms in metabolic pathways, studying protein structure and dynamics, and elucidating reaction mechanisms.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the key physicochemical properties of formamide and this compound. As illustrated, the isotopic substitution has a minimal impact on the bulk physical properties of the molecule.

| Property | Formamide | This compound |

| Chemical Formula | HCONH₂ | HCO¹⁵NH₂ |

| Molecular Weight ( g/mol ) | 45.04 | 46.03[1] |

| Appearance | Colorless, oily liquid[2] | Liquid |

| Density (g/cm³ at 25°C) | 1.133[2] | 1.159 |

| Melting Point (°C) | 2-3[2] | 2-3 |

| Boiling Point (°C) | 210 (decomposes)[2] | 210 |

| Refractive Index (n20/D) | 1.447 | 1.447 |

| Solubility in Water | Miscible[2] | Miscible |

Applications in Research and Development

While formamide is a versatile solvent and reagent, this compound's applications are more specialized, primarily revolving around its isotopic label.

Formamide: A Workhorse in Molecular Biology

Formamide is extensively used in molecular biology for its ability to lower the melting temperature (Tm) of nucleic acid duplexes by disrupting hydrogen bonds.[3] This property is crucial for:

-

RNA Stabilization: Formamide is an effective agent for protecting RNA from degradation by ribonucleases.[1][4] It is a common component of RNA loading buffers for gel electrophoresis and storage solutions.

-

Fluorescence In Situ Hybridization (FISH): In FISH protocols, formamide is used in the hybridization buffer to denature DNA and facilitate the binding of fluorescently labeled probes to their target sequences at a lower temperature, which helps preserve the morphology of the cells or tissues.[2][3]

-

DNA Denaturation: It is used to denature DNA for various applications, including Southern and Northern blotting, and in polymerase chain reaction (PCR) to improve the amplification of GC-rich templates.

This compound: A Powerful Tool for Mechanistic Studies

The presence of the ¹⁵N label makes this compound a powerful tool for a range of specialized applications:

-

NMR Spectroscopy: This is the primary application of this compound. It is used as a ¹⁵N-labeled internal standard for quantitative NMR, and to study the structure and dynamics of biomolecules.[5] For example, it can be used to probe the hydrogen bonding environment of amide protons in proteins.

-

Metabolic Labeling and Flux Analysis: this compound can serve as a precursor for the synthesis of other ¹⁵N-labeled compounds, which can then be used to trace metabolic pathways in cells and organisms.[6][7]

-

Mechanistic Studies: The isotopic label allows researchers to follow the fate of the nitrogen atom in chemical reactions, providing insights into reaction mechanisms.

Experimental Protocols

Fluorescence In Situ Hybridization (FISH) using Formamide

This protocol provides a general workflow for performing FISH on cultured cells using a formamide-based hybridization buffer.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

0.2 N HCl

-

Proteinase K solution (0.6 µg/mL)

-

0.2% Glycine in PBS

-

Acetylation solution (1.5% Triethanolamine, 0.03 N HCl, 0.25% Acetic anhydride)

-

Prehybridization solution (50% formamide, 1×Denhardt's solution, 2×SSC, 10 mM EDTA pH 8.0, 100 µg/mL yeast tRNA, 0.01% Tween-20)

-

Hybridization solution (similar to prehybridization but with labeled probe)

-

Wash Buffer A (50% formamide, 2×SSC, 0.02% Tween-20)

-

Wash Buffer B (2×SSC, 0.02% Tween-20)

-

DAPI stain

-

Mounting medium

Procedure:

-

Cell Preparation: Grow cells on coverslips, wash with PBS, and fix with 4% paraformaldehyde.

-

Permeabilization: Treat cells with 0.2 N HCl and then with Proteinase K to improve probe accessibility.

-

Acetylation: Incubate cells in acetylation solution to reduce non-specific probe binding.

-

Prehybridization: Incubate cells in prehybridization solution at 55°C for 2 hours.

-

Hybridization: Denature the labeled probe and add it to the hybridization solution. Apply the solution to the coverslips and incubate overnight at 55°C in a humidified chamber.

-

Washing: Wash the coverslips sequentially with Wash Buffer A and Wash Buffer B at 55°C to remove unbound probe.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on slides with mounting medium.

Caption: A simplified workflow of a typical Fluorescence In Situ Hybridization (FISH) experiment.

15N NMR Spectroscopy with this compound (Conceptual Protocol)

While a specific, detailed protocol for using this compound in every NMR experiment is application-dependent, the following outlines the general steps for acquiring a ¹⁵N NMR spectrum of a sample using this compound as a reference or internal standard.

Materials:

-

NMR spectrometer equipped for ¹⁵N detection

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

Sample of interest

-

This compound

Procedure:

-

Sample Preparation: Dissolve the sample of interest in the appropriate deuterated solvent in an NMR tube.

-

Addition of Standard: Add a small, known amount of this compound to the NMR tube. The concentration will depend on the sample concentration and the desired signal-to-noise ratio.

-

Spectrometer Setup:

-

Tune the NMR probe to the ¹⁵N frequency.

-

Set the appropriate acquisition parameters, including pulse sequence (e.g., a simple pulse-acquire or a more complex sequence for sensitivity enhancement), number of scans, relaxation delay, and spectral width. For ¹⁵N NMR, a longer relaxation delay may be necessary due to the longer T1 relaxation times of ¹⁵N nuclei.

-

-

Data Acquisition: Acquire the ¹⁵N NMR spectrum.

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using the known chemical shift of the this compound peak. The chemical shift of the nitrogen in formamide can vary depending on the solvent and other conditions, but published values can be used as a starting point.[8]

-

-

Analysis: Analyze the chemical shifts, coupling constants, and intensities of the peaks in the spectrum to obtain information about the structure and dynamics of the sample.

Caption: A general workflow for acquiring a 15N NMR spectrum using this compound as a standard.

Conclusion

References

- 1. Solubilization in formamide protects RNA from degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cytognomix.com [cytognomix.com]

- 3. Formamide denaturation of double-stranded DNA for fluorescence in situ hybridization (FISH) distorts nanoscale chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubilization in formamide protects RNA from degradation. | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. upload.wikimedia.org [upload.wikimedia.org]

- 8. Proteins and Wave Functions: The 15N chemical shift of formamide. Is there an NMR expert in da house? [proteinsandwavefunctions.blogspot.com]

The Strategic Role of Formamide-15N in the Synthesis of Isotopically Labeled Heterocycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and drug development, the use of stable isotope-labeled compounds is indispensable for a profound understanding of reaction mechanisms, metabolic pathways, and for use as internal standards in quantitative analysis. Among these, Nitrogen-15 (¹⁵N) labeled heterocycles are of paramount importance due to the ubiquity of the nitrogen atom in pharmaceuticals and biologically active molecules. Formamide-¹⁵N has emerged as a key synthetic intermediate, providing a direct and efficient route for the incorporation of the ¹⁵N isotope into various heterocyclic scaffolds. This technical guide provides an in-depth exploration of the role of Formamide-¹⁵N in organic synthesis, with a focus on data-driven insights, detailed experimental protocols, and mechanistic understanding.

Introduction to Formamide-¹⁵N as a Synthetic Building Block

Formamide (B127407) (HCONH₂) is the simplest amide, and its ¹⁵N-labeled counterpart, HCONH₂-¹⁵N, serves as a versatile and cost-effective source of a labeled nitrogen atom and a formyl group. Its utility in the synthesis of nitrogen-containing heterocycles is primarily centered on its ability to act as a cyclization agent, providing both a carbon and a nitrogen atom to the nascent ring system. This is particularly evident in the synthesis of purine (B94841) derivatives, a cornerstone of its application.

Synthesis of ¹⁵N-Labeled Purines: A Well-Established Application

The most extensively documented and highly successful application of Formamide-¹⁵N is in the synthesis of ¹⁵N-labeled purines and their derivatives, such as cytokinins. This approach offers a significant advantage in preparing purine cores with multiple ¹⁵N atoms, which are invaluable for mass spectrometry-based quantification and NMR studies.

General Reaction Pathway

The synthesis of the ¹⁵N-labeled purine core generally follows a modified Traube purine synthesis. The key step involves the cyclization of a substituted pyrimidine-4,5-diamine with Formamide-¹⁵N. The Formamide-¹⁵N molecule provides the C8 and N7 atoms of the purine ring system. Subsequent reactions on the purine core allow for the synthesis of a wide array of derivatives.

Quantitative Data on ¹⁵N-Labeled Purine Synthesis

The synthesis of various C6-substituted purines from Formamide-¹⁵N has been reported with good to excellent yields. The isotopic enrichment of the final products is contingent on the enrichment of the starting Formamide-¹⁵N, which is commercially available with high ¹⁵N content (e.g., 99.1%).[1]

| Product | Starting Material | Reagent | Yield (%) | Isotopic Purity of Starting Material (%) | Reference |

| 6-Chloro-9H-[¹⁵N₄]-purine | 4,5-Diamino-6-chloropyrimidine | [¹⁵N]-Formamide | 95 | 99.1 | [1] |

| 6-Amino-9H-[¹⁵N₅]-purine (Adenine) | 4,5,6-Triaminopyrimidine sulfate | [¹⁵N]-Formamide | 55 | 99.1 | [1] |

| 6-(Benzylamino)-9H-[¹⁵N₄]-purine | 6-Chloro-9H-[¹⁵N₄]-purine & Benzylamine | - | 85 | (from 99.1% ¹⁵N-Formamide) | [1] |

| 6-(3-Methoxybenzylamino)-9H-[¹⁵N₄]-purine | 6-Chloro-9H-[¹⁵N₄]-purine & 3-Methoxybenzylamine | - | 88 | (from 99.1% ¹⁵N-Formamide) | [1] |

Experimental Protocol: Synthesis of 6-Chloro-9H-[¹⁵N₄]-purine

Materials:

-

4,5-Diamino-6-chloropyrimidine

-

[¹⁵N]-Formamide (99.1% ¹⁵N enrichment)

-

Phosphorus oxychloride (POCl₃)

-

Dowex 50 W resin

Procedure:

-

A mixture of 4,5-diamino-6-chloropyrimidine (1.0 g, 6.9 mmol) and [¹⁵N]-formamide (6.0 mL, 0.15 mol) is prepared.

-

Phosphorus oxychloride (28.2 mL, 0.30 mol) is added dropwise to the mixture with cooling.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the mixture is poured onto crushed ice and neutralized with a solution of ammonium hydroxide.

-

The crude product is purified by column chromatography on Dowex 50 W resin, eluting with ammonium hydroxide.

-

The fractions containing the product are combined and evaporated to dryness to yield 6-chloro-9H-[¹⁵N₄]-purine as a slightly yellow crystal.

Characterization Data for 6-Chloro-9H-[¹⁵N₄]-purine:

-

Yield: 1.2 g (95%)

-

HRMS (ESI+): m/z 159.0006 [M+H]⁺ (Calcd for [C₅H₃¹⁵N₄Cl+H]⁺ 159.0006)

-

¹H NMR (500 MHz, DMSO-d₆) δ ppm: 8.63 (s, 1H, H-8), 8.68 (s, 1H, H-2), 12.23 (br. s., 1H, HN-9)

-

¹³C NMR (126 MHz, DMSO-d₆) δ ppm: 129.7 (C-5), 146.7 (C-8), 148.2 (C-6), 152.0 (C-2), 154.5 (C-4)

-

¹⁵N NMR (51 MHz, DMSO-d₆) δ ppm: 173.15 (s, 1N, N-9), 224.4 (s, 1N, N-7), 251.90 (s, 1N, N-3), 268.78 (s, 1N, N-1)

Potential Applications in the Synthesis of Other ¹⁵N-Labeled Heterocycles

While the use of Formamide-¹⁵N is well-established for purines, its application in the synthesis of other nitrogen heterocycles is less documented. However, based on the known reactivity of formamide, its potential as a synthetic intermediate for other ¹⁵N-labeled systems can be extrapolated.

Pyrimidines

The de novo synthesis of pyrimidines involves the construction of the pyrimidine (B1678525) ring from smaller molecules. While direct experimental evidence for the use of Formamide-¹⁵N in these pathways is scarce, it could potentially serve as a source of N1 and C2 fragments in certain synthetic routes, particularly in reactions involving the condensation of a three-carbon unit with an amidine.

Imidazoles and Triazoles

The synthesis of imidazoles and triazoles often involves the reaction of a 1,2-dicarbonyl compound or its equivalent with an ammonia (B1221849) source and an aldehyde, or the cyclization of appropriately substituted precursors. In these syntheses, Formamide-¹⁵N could theoretically serve a dual role as both a ¹⁵N-ammonia equivalent (after in-situ hydrolysis or reduction) and a source of the C2 carbon atom.

It is important to note that for many of these heterocycles, ¹⁵N-labeling is more commonly achieved using other reagents such as ¹⁵NH₄Cl. However, the use of Formamide-¹⁵N remains an attractive alternative, particularly in one-pot or multicomponent reactions where its dual functionality can be advantageous.

Mechanistic Considerations

The key to the synthetic utility of Formamide-¹⁵N lies in its ability to undergo cyclization reactions. In the context of purine synthesis, the mechanism is believed to involve the initial formylation of one of the amino groups of the diaminopyrimidine by Formamide-¹⁵N, followed by an intramolecular cyclization and dehydration to form the imidazole ring fused to the pyrimidine core. The ¹⁵N atom from formamide is thereby incorporated into the N7 position of the purine.

Conclusion

Formamide-¹⁵N is a powerful and versatile synthetic intermediate for the preparation of ¹⁵N-labeled nitrogen heterocycles. Its role in the synthesis of a wide range of ¹⁵N-labeled purines is well-documented, providing researchers with access to crucial tools for metabolic studies, drug discovery, and quantitative analysis. While its application in the synthesis of other heterocyclic systems is less explored, the fundamental reactivity of formamide suggests significant potential for future development in this area. The continued exploration of Formamide-¹⁵N in novel synthetic methodologies will undoubtedly expand the toolkit available to chemists for the precise and efficient introduction of the ¹⁵N isotope into complex molecular architectures.

References

Methodological & Application

Application Notes and Protocols: Utilizing ¹⁵N-Labeled Molecules in Protein NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ¹⁵N in Protein NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at an atomic level. Isotopic labeling, particularly with ¹⁵N, is a cornerstone of modern biomolecular NMR.[1][2] While uniform ¹⁵N-labeling of a protein is the most common approach, the use of small, ¹⁵N-labeled molecules as probes can offer unique insights into protein-solvent interactions, binding site mapping, and ligand discovery.

This document provides detailed application notes and protocols for the use of small ¹⁵N-labeled molecules, with a conceptual focus on how a molecule like ¹⁵N-formamide could be theoretically employed, while also presenting established methods using other ¹⁵N-labeled probes for protein analysis.

Application I: Probing Solvent Accessibility and Hydration

Understanding the hydration shell of a protein is crucial as it influences folding, stability, and function. Small, polar ¹⁵N-labeled molecules can be used to probe the solvent-accessible surfaces of a protein.

Principle: By adding a ¹⁵N-labeled molecule to a solution containing an unlabeled protein, one can observe interactions between the probe and the protein's surface. Changes in the NMR signal of the ¹⁵N-labeled probe upon interaction with the protein can report on its binding or proximity to the protein surface. A more common and established method to probe solvent accessibility from the protein's perspective is through water-protein magnetization transfer experiments on a ¹⁵N-labeled protein.[3]

Conceptual Protocol using a ¹⁵N-Labeled Probe (e.g., ¹⁵N-Formamide):

-

Sample Preparation:

-

Prepare a sample of the unlabeled protein of interest at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.5, 150 mM NaCl, 90% H₂O/10% D₂O).

-

Prepare a stock solution of the ¹⁵N-labeled probe (e.g., ¹⁵N-formamide) at a high concentration (e.g., 1 M) in the same buffer.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹⁵N NMR spectrum of a reference sample containing only the ¹⁵N-labeled probe at a known concentration (e.g., 10 mM).

-

Acquire a 1D ¹⁵N NMR spectrum of the protein sample.

-

Add a small aliquot of the ¹⁵N-labeled probe stock solution to the protein sample to a final concentration of 10 mM.

-

Acquire another 1D ¹⁵N NMR spectrum.

-

-

Data Analysis:

-

Compare the chemical shift, line width, and intensity of the ¹⁵N-probe signal in the presence and absence of the protein.

-

Significant line broadening or a chemical shift perturbation of the probe's signal suggests an interaction with the protein surface.

-

Established Protocol: Water-to-Protein Magnetization Transfer (e-PHOGSY): [3]

This established method uses a ¹⁵N-labeled protein to observe interactions with the solvent (water).

-

Sample Preparation:

-

Prepare a sample of uniformly ¹⁵N-labeled protein at a concentration of 0.5-1.0 mM in 90% H₂O/10% D₂O buffer.[4]

-

-

NMR Data Acquisition:

-

Acquire a standard 2D ¹H-¹⁵N HSQC spectrum as a reference.

-

Acquire a 2D e-PHOGSY (or similar water-protein NOE) experiment. This experiment selectively excites the water resonance and then transfers magnetization to protein amide protons that are in close proximity or exchange with water.

-

-

Data Analysis:

-

Compare the intensities of the cross-peaks in the e-PHOGSY spectrum to those in the reference HSQC spectrum.

-

Residues with higher relative intensities in the e-PHOGSY spectrum are more solvent-accessible. This data can be used to map the hydration shell of the protein.

-

| Parameter | Conceptual ¹⁵N-Probe Method | Established e-PHOGSY Method |

| Labeled Species | Small molecule probe (e.g., ¹⁵N-formamide) | Protein |

| Observed Nucleus | ¹⁵N of the probe | ¹H and ¹⁵N of the protein |

| Primary Information | General interaction of the probe with the protein surface | Residue-specific solvent accessibility |

| Typical Protein Conc. | 50-100 µM | 0.5-1.0 mM |

| Typical Probe Conc. | 1-10 mM | N/A (solvent is the probe) |

Application II: Ligand Binding Site Mapping and Fragment-Based Screening

Identifying the binding site of a ligand on a target protein is a critical step in drug discovery. Chemical Shift Perturbation (CSP) mapping using 2D ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled protein is a standard and powerful technique for this purpose.

Principle: The chemical shift of a nucleus is highly sensitive to its local electronic environment. When a ligand binds to a protein, the chemical shifts of the amide ¹H and ¹⁵N nuclei in and around the binding site are perturbed. By monitoring these changes in a 2D ¹H-¹⁵N HSQC spectrum, the binding site can be mapped onto the protein structure.

Caption: Workflow for Chemical Shift Perturbation (CSP) mapping.

Experimental Protocol for CSP Mapping:

-

Protein Expression and Purification:

-

Express the protein of interest in E. coli using a minimal medium supplemented with ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling.

-

Purify the ¹⁵N-labeled protein to >95% homogeneity.

-

-

Sample Preparation:

-

Prepare a sample of the ¹⁵N-labeled protein at a concentration of 0.1-0.5 mM in a suitable NMR buffer. The buffer should be optimized for protein stability and solubility.

-

Prepare a concentrated stock solution of the unlabeled ligand in the same buffer.

-

-

NMR Data Acquisition:

-